molecular formula C20H23NO3 B4617910 N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4617910
M. Wt: 325.4 g/mol
InChI Key: RHVZLMSQZTVXEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds involves multiple steps starting with chiral acids obtained through the resolution of racemic acid. For example, the synthesis of enantiomers of a similar compound, mephendioxan, was achieved from chiral trans-3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-carboxylic acids [(+)-3 and (-)-3] (Quaglia et al., 1996).

Molecular Structure Analysis

  • Crystal structure analysis plays a crucial role in understanding the molecular structure. For instance, the crystal structure of similar compounds, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insights into conformation and intramolecular interactions (Sambyal et al., 2011).

Chemical Reactions and Properties

  • The reactivity and interactions of similar compounds with biological receptors are significant. For instance, compounds like (-)-2 showed potent selectivity for alpha 1A-adrenoreceptors, illustrating their interaction with specific biological targets (Quaglia et al., 1996).

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis of complex organic compounds with potential applications in various fields, including medicinal chemistry and materials science. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic activities against different cancer cell lines, indicating the potential of carboxamide compounds in cancer research (Deady et al., 2003). Similarly, the development of novel substituted and unsubstituted N-(benzoylphenyl)-1H-indole-2-carboxamides as antihypertriglyceridemic agents (Shahwan et al., 2010) highlights the versatility of carboxamide compounds in addressing metabolic disorders.

Catalytic Applications and Material Science

The synthesis of single-component α-iminocarboxamide nickel ethylene polymerization and copolymerization initiators (Rojas et al., 2007) showcases the application of complex carboxamide compounds in polymer science, particularly in the development of new materials through catalytic processes.

Medicinal Chemistry and Drug Design

The exploration of carboxamide derivatives for their pharmacological properties is a significant area of research. For instance, the study on the synthesis and anticonvulsant activity of ameltolide analogues (Lambert et al., 1995) contributes to the development of new therapeutic agents for epilepsy. This underscores the potential of carboxamide compounds in the design and synthesis of drugs targeting the central nervous system.

properties

IUPAC Name

N-[1-(4-propan-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13(2)15-4-6-16(7-5-15)14(3)21-20(22)17-8-9-18-19(12-17)24-11-10-23-18/h4-9,12-14H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVZLMSQZTVXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 6
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N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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